molecular formula C18H16F3NO2S B2963930 2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine CAS No. 2034614-46-3

2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine

Cat. No.: B2963930
CAS No.: 2034614-46-3
M. Wt: 367.39
InChI Key: BEFNIEQBTVJCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine is a synthetic organic compound that belongs to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a primary amine with a thiocarbonyl compound, such as carbon disulfide or thiourea, under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiazolidine intermediate.

    Addition of Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group can be added via an acylation reaction, where the thiazolidine intermediate reacts with a trifluoromethylbenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages in terms of efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl or trifluoromethylbenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallic compounds, and acids/bases are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiazolidine-2-thiones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-1,3-thiazolidine: Lacks the trifluoromethylbenzoyl group, resulting in different chemical properties and applications.

    3-(trifluoromethyl)benzoyl-1,3-thiazolidine:

    2-(3-methoxyphenyl)-3-benzoyl-1,3-thiazolidine: Contains a benzoyl group instead of a trifluoromethylbenzoyl group, affecting its chemical behavior and applications.

Uniqueness

2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine is unique due to the presence of both the methoxyphenyl and trifluoromethylbenzoyl groups. These groups impart distinct chemical properties, such as increased lipophilicity, enhanced stability, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO2S/c1-24-15-7-3-5-13(11-15)17-22(8-9-25-17)16(23)12-4-2-6-14(10-12)18(19,20)21/h2-7,10-11,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFNIEQBTVJCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.